molecular formula C12H8F3NO2 B6415578 4-Hydroxy-2-(4-trifluoromethoxyphenyl)pyridine, 95% CAS No. 1262011-52-8

4-Hydroxy-2-(4-trifluoromethoxyphenyl)pyridine, 95%

Cat. No. B6415578
CAS RN: 1262011-52-8
M. Wt: 255.19 g/mol
InChI Key: BLLBEBXNOCGOSJ-UHFFFAOYSA-N
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Description

4-Hydroxy-2-(4-trifluoromethoxyphenyl)pyridine (95%) is an organic compound with a wide range of applications in the fields of chemistry, pharmacology, and biochemistry. It is a white crystalline solid with a melting point of 168°C and a boiling point of 278°C. It is soluble in water, ethanol, and other organic solvents. It is an important intermediate in the synthesis of a number of pharmaceuticals and other compounds.

Mechanism of Action

4-Hydroxy-2-(4-trifluoromethoxyphenyl)pyridine (95%) is an organic compound that acts as a substrate for a number of enzyme reactions. It is a substrate for the enzyme cytochrome P450, which is involved in the metabolism of many drugs and other compounds. It is also a substrate for the enzyme xanthine oxidase, which is involved in the metabolism of purines and pyrimidines.
Biochemical and Physiological Effects
4-Hydroxy-2-(4-trifluoromethoxyphenyl)pyridine (95%) has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the enzyme cytochrome P450, which is involved in the metabolism of many drugs and other compounds. It has also been shown to inhibit the enzyme xanthine oxidase, which is involved in the metabolism of purines and pyrimidines. In addition, it has been shown to have anticonvulsant activity in animal models.

Advantages and Limitations for Lab Experiments

4-Hydroxy-2-(4-trifluoromethoxyphenyl)pyridine (95%) has a number of advantages and limitations for laboratory experiments. One of the major advantages of this compound is its high solubility in a variety of solvents, including water, ethanol, and other organic solvents. This makes it an ideal substrate for a variety of enzyme reactions. However, one of the major limitations of this compound is its relatively low melting point of 168°C, which can make it difficult to work with in some laboratory experiments.

Future Directions

There are a number of potential future directions for research into 4-Hydroxy-2-(4-trifluoromethoxyphenyl)pyridine (95%). These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug synthesis and delivery. Additionally, further research could be conducted into its use as a substrate for the synthesis of other compounds, such as pharmaceuticals, and its potential use as an alternative to more traditional solvents. Finally, further research could be conducted into its potential use as a reagent in organic synthesis.

Synthesis Methods

4-Hydroxy-2-(4-trifluoromethoxyphenyl)pyridine (95%) can be synthesized by a variety of methods. One of the most common methods is the reaction of 4-fluorobenzoyl chloride with 2-aminopyridine in the presence of pyridine. The reaction is carried out in a solvent such as dichloromethane at a temperature of 0-5°C. The reaction is complete when the reaction mixture is heated to 60-70°C. The product is purified by recrystallization from a suitable solvent.

Scientific Research Applications

4-Hydroxy-2-(4-trifluoromethoxyphenyl)pyridine (95%) is used in a variety of scientific research applications. It has been used as a model substrate for the study of enzyme kinetics, as a substrate for the preparation of a variety of compounds, and as a reagent in organic synthesis. It has also been used in the synthesis of a number of pharmaceuticals and other compounds.

properties

IUPAC Name

2-[4-(trifluoromethoxy)phenyl]-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO2/c13-12(14,15)18-10-3-1-8(2-4-10)11-7-9(17)5-6-16-11/h1-7H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLLBEBXNOCGOSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C=CN2)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80692745
Record name 2-[4-(Trifluoromethoxy)phenyl]pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-2-(4-trifluoromethoxyphenyl)pyridine

CAS RN

1262011-52-8
Record name 2-[4-(Trifluoromethoxy)phenyl]pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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